molecular formula C17H15FN2O2S2 B2435405 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-83-5

3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2435405
CAS No.: 863511-83-5
M. Wt: 362.44
InChI Key: JZZKYVYFDAOPKP-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This substance features a benzenesulfonamide group linked to a 2-phenylthiazole moiety through an ethyl chain, a structural motif common in several investigated therapeutic agents . The thiazole ring is a privileged scaffold in drug discovery, known for its diverse pharmacological potential . Compounds within this chemical class are frequently explored for their antiproliferative properties against various cancer cell lines, including drug-resistant models . Recent scientific literature highlights that structurally similar benzenesulfonamide thiazole derivatives can function as targeted agents, with some compounds demonstrating the ability to bind key oncogenic targets and potentiate the effects of standard chemotherapeutic treatments . The presence of the sulfonamide group is often associated with enhanced biological activity and is a common feature in molecules designed to interact with enzyme active sites . This product is intended for research applications such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development. This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c18-14-7-4-8-16(11-14)24(21,22)19-10-9-15-12-23-17(20-15)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZKYVYFDAOPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiophenol with α-haloketones under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
  • 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Uniqueness

3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets compared to its non-fluorinated analogs .

Biological Activity

3-Fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and antibacterial applications. The presence of a fluorine atom, a phenylthiazole moiety, and a benzenesulfonamide group contributes to its unique properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C17H15FN2O2S2C_{17}H_{15}FN_2O_2S_2. The structure can be represented as follows:

IUPAC Name 3fluoro N 2 2 phenyl 1 3 thiazol 4 yl ethyl benzenesulfonamide\text{IUPAC Name }3-\text{fluoro N 2 2 phenyl 1 3 thiazol 4 yl ethyl benzenesulfonamide}

The biological activity of this compound primarily involves its interaction with various microbial targets. It exhibits potent antifungal activity against several fungi, including:

  • Fusarium oxysporum
  • Sclerotinia sclerotiorum
  • Botrytis cinerea

Mode of Action

The compound functions by inhibiting fungal growth and reproduction through disruption of key biochemical pathways involved in cell division and metabolism. The effective concentrations (EC50 values) against selected fungi are as follows:

Fungus EC50 (mg/L) EC50 (μM)
Fusarium oxysporum20.852.3
Sclerotinia sclerotiorum9.523.9
Botrytis cinerea24.661.8

Antibacterial Activity

In addition to its antifungal properties, the compound also shows significant antibacterial activity. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effectiveness superior to traditional antibiotics like ampicillin and streptomycin.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial potency of similar thiazole derivatives, revealing that compounds with structural similarities to this compound exhibited IC50 values below 10 µg/mL against Staphylococcus aureus, indicating strong inhibitory effects on bacterial growth without toxicity to human liver cells (HepG2) .

Antioxidant Activity

Research indicates that compounds in this class may possess antioxidant properties, which can contribute to their overall biological efficacy by mitigating oxidative stress in cells.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Synthesized from the reaction of 2-aminothiophenol with α-haloketones under acidic conditions.
  • Introduction of the Phenyl Group : Achieved through Friedel-Crafts acylation.
  • Sulfonamide Formation : Finalized by reacting the intermediate with sulfonyl chloride in the presence of a base.

Applications in Research

The compound is being explored for various applications:

  • Medicinal Chemistry : As a scaffold for designing enzyme inhibitors.
  • Biological Studies : Investigating interactions with biological macromolecules.
  • Materials Science : Potential development of novel materials with unique properties.

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
  • Sulfonamide formation : Reacting 3-fluorobenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or pyridine) .
  • Thiazole ring assembly : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis, followed by functionalization of the ethyl linker .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : A combination of analytical techniques is employed:
  • Spectroscopy : 1^1H/13^13C NMR to verify proton environments and carbon frameworks (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 413.08) .
  • X-ray crystallography : SHELX software for single-crystal structure determination, resolving bond lengths and angles (e.g., C-S bond at 1.76 Å) .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Initial screening focuses on:
  • Kinase inhibition : ATP-competitive assays using recombinant kinases (e.g., EGFR or VEGFR2) with fluorescence-based ADP-Glo™ kits .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using nonlinear regression .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for this compound's bioactivity?

  • Methodological Answer : SAR studies require:
  • Structural analogs : Synthesizing derivatives with modified substituents (e.g., replacing fluorine with chloro or methoxy groups) and comparing bioactivity .
  • Pharmacophore mapping : Identifying critical motifs (e.g., sulfonamide group, thiazole ring) via 3D-QSAR using CoMFA or CoMSIA .
  • Binding assays : Surface plasmon resonance (SPR) to measure affinity for targets like carbonic anhydrase IX .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds between sulfonamide and kinase active sites) .
  • Molecular dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
  • Quantum mechanics : DFT calculations (B3LYP/6-31G*) to assess electronic properties influencing reactivity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate with positive controls (e.g., staurosporine) .
  • Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant p53) to identify genotype-specific effects .
  • Metabolic stability : Conduct microsomal stability assays (e.g., human liver microsomes) to rule out pharmacokinetic confounders .

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